molecular formula C13H18N2O2S2 B6102786 ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate CAS No. 50629-08-8

ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B6102786
CAS RN: 50629-08-8
M. Wt: 298.4 g/mol
InChI Key: RBGRKOAQCBHOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, commonly known as EACT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of EACT is not fully understood. However, it is believed that EACT exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the progression of diseases. EACT has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of DNA, and also inhibit the activity of topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
EACT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. EACT has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EACT in lab experiments is its high potency. EACT has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using EACT in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of EACT. One potential direction is to study the efficacy of EACT in combination with other anti-cancer agents. Another potential direction is to study the potential use of EACT as a diagnostic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of EACT and its potential use in the treatment of various diseases.
Conclusion
In conclusion, EACT is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicinal chemistry as an anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agent. EACT has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research of EACT, and further research is needed to fully understand its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of EACT involves the reaction of ethyl 4,5-dimethyl-3-thiophenecarboxylate with allylisothiocyanate and thiosemicarbazide in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields EACT as a yellow crystalline solid.

Scientific Research Applications

EACT has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies as an anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agent. EACT has also been studied for its potential use as a diagnostic agent for various diseases.

properties

IUPAC Name

ethyl 4,5-dimethyl-2-(prop-2-enylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-5-7-14-13(18)15-11-10(12(16)17-6-2)8(3)9(4)19-11/h5H,1,6-7H2,2-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGRKOAQCBHOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364296
Record name ST50149879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50629-08-8
Record name NSC280491
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50149879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.